molecular formula C8H9Cl2F2N3 B2884764 (5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride CAS No. 2342580-81-6

(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride

Cat. No. B2884764
M. Wt: 256.08
InChI Key: IGAUFMISDHWNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .


Molecular Structure Analysis

Benzimidazoles have a unique structure where a benzene ring is fused to an imidazole ring. This gives them interesting chemical properties and makes them useful in a variety of applications . The specific molecular structure of “(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride” is not available in the sources I have access to.


Physical And Chemical Properties Analysis

Benzimidazoles are generally solid at room temperature and have high melting points . They are also highly soluble in polar solvents due to the presence of nitrogen atoms in the imidazole ring . The specific physical and chemical properties of “(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride” are not available in the sources I have access to.

Scientific Research Applications

Synthesis and Characterization of Novel Derivatives

A study by Vishwanathan and Gurupadayya (2014) focuses on the synthesis of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives. These compounds were characterized by various spectroscopic techniques, highlighting the compound's utility in creating new chemical entities with potential applications in material science and pharmaceutical chemistry Synthesis and Characterization of Novel Oxadiazole Derivatives from Benzimidazole.

Corrosion Inhibition

Yadav, Sarkar, and Purkait (2015) investigated amino acid compounds, including derivatives similar to (5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine, as eco-friendly corrosion inhibitors for N80 steel. Their findings suggest the compound's effectiveness in protecting industrial materials, showcasing its potential in materials engineering Amino acid compounds as eco-friendly corrosion inhibitor for N80 steel in HCl solution: Electrochemical and theoretical approaches.

Antimicrobial and Antifungal Activities

Al-Hakimi et al. (2020) synthesized complexes derived from (1H-benzo[d]imidazol-2-yl) methanamine, exploring their biological activity. The study reveals that some complexes exhibit significant antimicrobial and antifungal activities, indicating the compound's role in developing new therapeutic agents Design, synthesis, characterization of zirconium (IV), cadmium (II) and iron (III) complexes derived from Schiff base 2-aminomethylbenzimidazole, 2-hydroxynaphtadehyde and evaluation of their biological activity.

Novel Antiviral Complexes

Galal et al. (2010) conducted research on benzofuran-transition metal complexes, including derivatives of (5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine, demonstrating significant antiviral activities against HIV and HCV. This indicates the compound's potential in antiviral drug development Novel antiviral benzofuran-transition metal complexes.

Polyimide Synthesis for Material Science

Ghaemy and Alizadeh (2009) explored the synthesis of soluble and thermally stable polyimides from unsymmetrical diamine containing imidazole pendant groups, showcasing the application of imidazole derivatives in creating advanced materials with high thermal stability and solubility Synthesis of soluble and thermally stable polyimides from unsymmetrical diamine containing 2,4,5-triaryl imidazole pendent group.

properties

IUPAC Name

(5,6-difluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N3.2ClH/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6;;/h1-2H,3,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAUFMISDHWNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride

CAS RN

2342580-81-6
Record name 1-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride
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